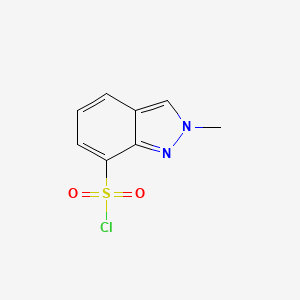

![molecular formula C13H9FO2 B1459409 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1611443-83-4](/img/structure/B1459409.png)

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Overview

Description

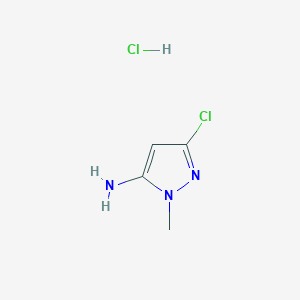

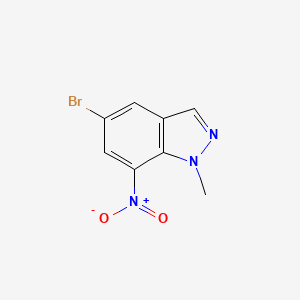

“2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is a complex organic compound. It likely contains a biphenyl group (two connected phenyl rings), with a fluorine atom attached to one of the carbon atoms in the second phenyl ring, a hydroxy group (-OH) attached to the fourth carbon atom in the second phenyl ring, and a carbaldehyde group (-CHO) attached to the third carbon atom .

Synthesis Analysis

While specific synthesis methods for “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde” were not found, a related compound, “2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide”, was synthesized in a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde” would likely be complex due to the presence of multiple functional groups. A related compound, “1,1’-Biphenyl, 2-fluoro-”, has a molecular weight of 172.1983 .

Scientific Research Applications

Schiff Bases and Metal Complexes

The compound 2-Hydroxynaphthalene-1-carbaldehyde, related to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, serves as a key precursor in coordinating agents and the development of commercially useful compounds. It is commonly used as a functionalized aromatic ring and a predecessor for various chemicals. It's also frequently used to prepare fluorescent chemosensors, thanks to its functional groups acting as donor and acceptor sites, facilitating intramolecular charge exchange within the naphthalene ring (Maher, 2018).

Fluorescent Probes

A probe named 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC) was designed for homocysteine detection in living cells. It features intramolecular charge transfer and aggregation-induced emission enhancement performances, showcasing high selectivity and sensitivity. Such compounds, with their excellent properties, have significant potential for biological system research (Chu et al., 2019).

Antibacterial and Antineoplastic Properties

A series of 4-arylthiophene-2-carbaldehyde compounds were synthesized and exhibited notable antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. Some compounds demonstrated outstanding antibacterial activity against Pseudomonas aeruginosa and remarkable NO scavenging potential. Such findings highlight the relevance of these compounds in medicinal chemistry and their potential applications in developing new therapeutic agents (Ali et al., 2013).

properties

IUPAC Name |

2-fluoro-3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMIWNHJRMHKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)

![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)

![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)

![2-Amino-4-bromo-benzo[b]thiophene](/img/structure/B1459343.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)